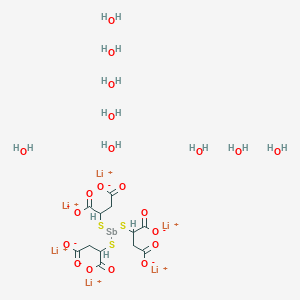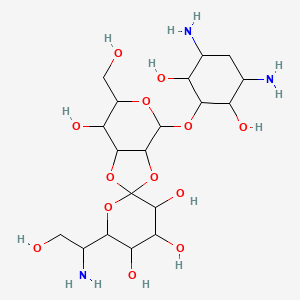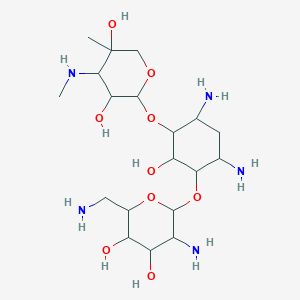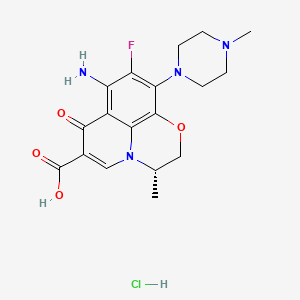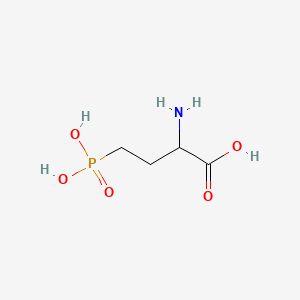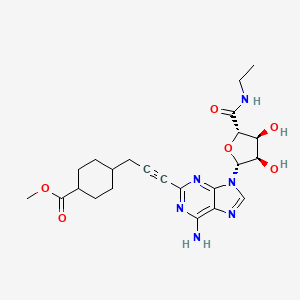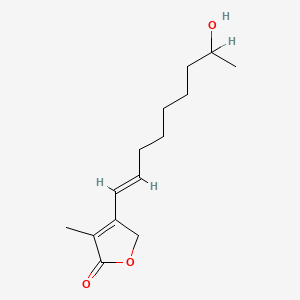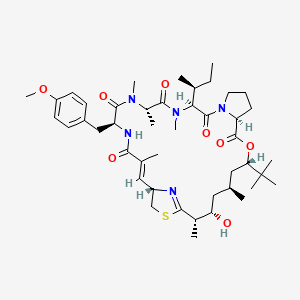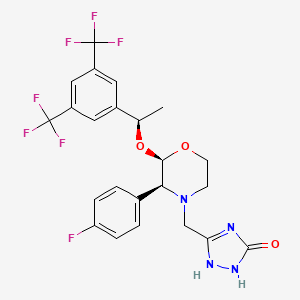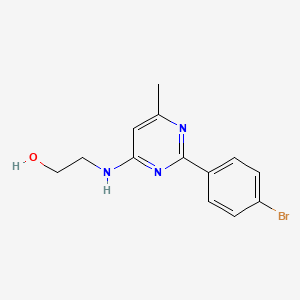
2-(2-(4-Bromophenyl)-6-methylpyrimidin-4-ylamino)ethanol
Vue d'ensemble
Description
2-(2-(4-Bromophenyl)-6-methylpyrimidin-4-ylamino)ethanol, also known as 2-(2-(4-bromophenyl)-6-methylpyrimidin-4-ylamino)ethanol (2BPMAE), is a small molecule compound that has been studied for its potential applications in scientific research. This compound has been used in various in vitro and in vivo experiments, as well as in the study of biological and biochemical activities.
Applications De Recherche Scientifique
Chemical Synthesis and Molecular Interactions
- Research in the field of chemical synthesis has involved derivatives of 2-(2-(4-Bromophenyl)-6-methylpyrimidin-4-ylamino)ethanol. For instance, Bellucci and Cini (2001) investigated a ruthenium compound with a related pyrimidine base, highlighting intricate molecular interactions and bond distances in crystal structures (Bellucci & Cini, 2001).
Biological Activity and Antimicrobial Properties
- Mohammad, Ahmed, and Mahmoud (2017) synthesized new heterocyclic derivatives containing oxazepine from 6-methyl 2-thiouracil, demonstrating significant antibacterial activity against various bacterial strains (Mohammad, Ahmed, & Mahmoud, 2017).
Potential DNA Intercalation
- Ebrahimlo and Khalafy (2008) explored the synthesis of 2indolylaminoimidazopyrimidine derivatives, which may have potential as DNA intercalators, using a process involving pyrimidine and isoxazole groups (Ebrahimlo & Khalafy, 2008).
Pharmacological Research
- Burbulienė et al. (2002) conducted pharmacological research on pyrimidine derivatives, analyzing their anti-inflammatory activities. This study underscores the potential therapeutic applications of pyrimidine-based compounds (Burbulienė, Udrenaite, Gaidelis, & Vainilavicius, 2002).
Organic Synthesis and Characterization
- Basetti et al. (2015) reported a novel one-pot synthesis of specific pyrimidine derivatives, showcasing the versatility of these compounds in organic synthesis (Basetti, Poturaju, Hoshalli, & Potluri, 2015).
X-Ray Crystallography
- Doulah et al. (2014) utilized X-ray crystallography to study the regioselective reaction of ammonia with a specific methylpyrimidine, revealing insights into the structural aspects of these reactions (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).
Mécanisme D'action
Target of Action
It’s structurally related to 4-bromophenethyl alcohol , which has been used in the synthesis of various compounds
Biochemical Pathways
Structurally related compounds have been involved in various biochemical pathways, including the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction
Result of Action
Related compounds have shown various effects, such as antileishmanial and antimalarial activities
Propriétés
IUPAC Name |
2-[[2-(4-bromophenyl)-6-methylpyrimidin-4-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c1-9-8-12(15-6-7-18)17-13(16-9)10-2-4-11(14)5-3-10/h2-5,8,18H,6-7H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKPGOOUJNUIOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)Br)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416373 | |
| Record name | 2-[[2-(4-bromophenyl)-6-methylpyrimidin-4-yl]amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Bromophenyl)-6-methylpyrimidin-4-ylamino)ethanol | |
CAS RN |
330981-72-1 | |
| Record name | 2-[[2-(4-bromophenyl)-6-methylpyrimidin-4-yl]amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




